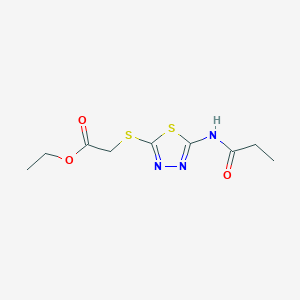
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is a chemical compound that contains a thiadiazole ring. Thiadiazole is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using molecular docking simulations . All synthesized compounds and standard inhibitors were docked into the crystal structure of Jack bean urease .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied in the context of their urease inhibitory activities . The compounds were evaluated in vitro for their urease inhibitor activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated . For example, the influence of 2-amino-5-ethylthio-1,3,4-thiadiazole on the inhibition of copper corrosion in an aerated 0.50M HCl solution has been studied using gravimetric and electrochemical techniques .科学的研究の応用
Antifungal Activities
1,3,4-Thiadiazole derivatives of glucosides have shown good antifungal activities . For instance, some compounds exhibited higher bioactivities against Phytophthora infestans, with EC50 values lower than that of Dimethomorph .
Antibacterial Activities
These compounds also exhibited moderate to poor antibacterial activities against Xanthomonas oryzae p v. oryzae (Xoo), Xanthomonas campestris p v. citri (Xcc) . Some other 1,3,4-thiadiazole derivatives showed considerable antibacterial activity against B. subtilis and P. aeruginosa .
Anticancer Properties
Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and investigated for their antiproliferative potential . Some analogues possessed comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug .
Antimicrobial Potential
The synthesized molecules were assessed for their antimicrobial potential using different Gram- (+) and Gram- (−) bacterial and fungal strains . Some molecules possessed potent activity against selective strains of microbes .
Antioxidant Potential
The antioxidant evaluation was performed using the DPPH assay . Some analogues were found to be potent derivatives when compared with the positive control, ascorbic acid .
Plant Growth Regulator
1,3,4-Thiadiazole derivatives have shown plant growth regulator activities . This makes them potentially useful in agricultural applications.
作用機序
Target of Action
The primary target of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the compound could interact well with the active site of the urease enzyme . This interaction disrupts the enzyme’s ability to catalyze the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions in which urea is produced from ammonia. This is a crucial process for the detoxification of ammonia and the production of urea. By inhibiting urease, the compound disrupts this cycle, potentially leading to a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .
Result of Action
The primary result of the compound’s action is the inhibition of the urease enzyme, leading to a disruption in the urea cycle . This can have downstream effects on various biological processes, including pH regulation and bacterial survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate. For example, the pH of the environment can affect the compound’s ability to inhibit urease . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S2/c1-3-6(13)10-8-11-12-9(17-8)16-5-7(14)15-4-2/h3-5H2,1-2H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUQIHLKQYTDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

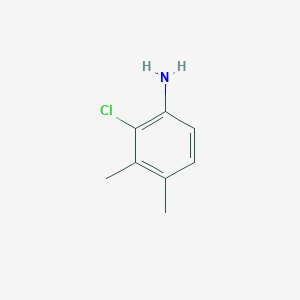
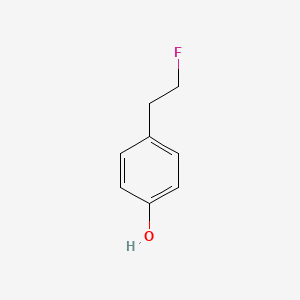
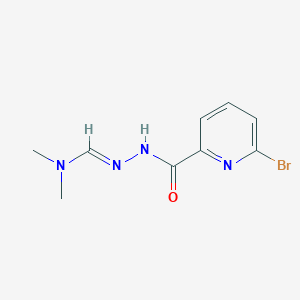
![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

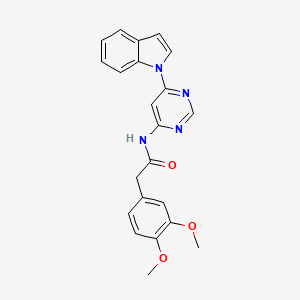
![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2757115.png)
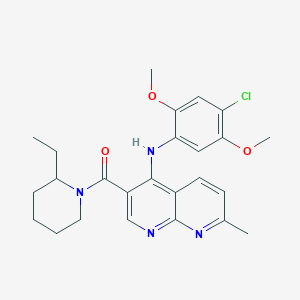
![7-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B2757118.png)
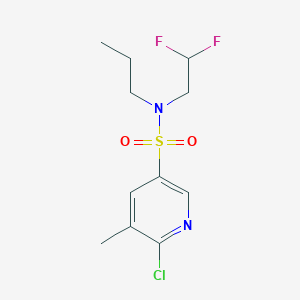
![4-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2757120.png)
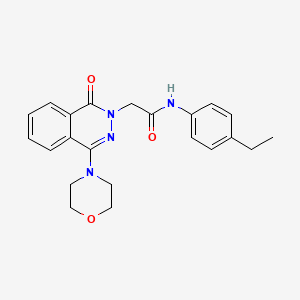
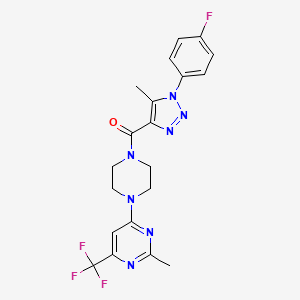
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2757124.png)